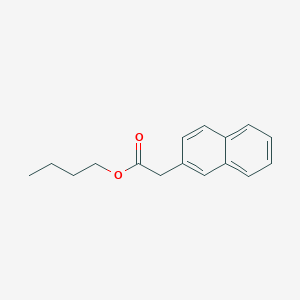Butyl (naphthalen-2-yl)acetate
CAS No.: 2876-68-8
Cat. No.: VC19752663
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2876-68-8 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | butyl 2-naphthalen-2-ylacetate |
| Standard InChI | InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3 |
| Standard InChI Key | SSZNXCVWLPXRQU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CC1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Identity and Structural Features
Butyl (naphthalen-2-yl)acetate (CAS: 93579-03-4) has the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.32 g/mol. Its structure consists of a naphthalene ring substituted at the 2-position with an acetoxybutyl group (Figure 1). The tert-butyl variant (CAS: 2217657-10-6) is a closely related derivative with a branched alkyl chain, influencing its steric and electronic properties .
Key Structural Attributes:
-
Naphthalene core: Provides aromatic stability and π-π stacking potential.
-
Ester linkage: Enhances solubility in organic solvents and enables hydrolysis reactions.
-
Butyl chain: Modulates lipophilicity and thermal stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves esterification of 2-naphthylacetic acid with butanol or transesterification of methyl 2-(naphthalen-2-yl)acetate (CAS: 2876-71-3) with butanol under acidic or enzymatic catalysis . A patent-pending method (CN115974903A) outlines a three-step process for analogous boronate esters, which can be adapted for butyl esters :
-
Esterification: 2-Naphthol reacts with acyl chlorides (e.g., acetyl chloride) to form intermediate esters.
-
Alkylation: Introduction of the butyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Purification: Recrystallization or column chromatography to isolate the product .
Example Protocol:
-
Reagents: 2-Naphthylacetic acid (1.0 equiv), butanol (3.0 equiv), sulfuric acid (catalyst).
-
Conditions: Reflux at 120°C for 6–12 hours.
Optimization Strategies
-
Catalyst selection: Palladium acetate (0.01–0.05 equiv) improves yield in sterically hindered reactions .
-
Solvent effects: Xylene or toluene enhances reaction efficiency at elevated temperatures (90–110°C) .
Physicochemical Properties
Thermal and Physical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 44–48°C | |
| Boiling Point | 349.8±11.0°C (at 760 mmHg) | |
| Density | 1.1±0.1 g/cm³ | |
| Refractive Index | 1.568 | |
| Solubility | Miscible in DCM, THF; insoluble in water |
Spectroscopic Characteristics
Chemical Reactivity and Functionalization
Hydrolysis
Butyl (naphthalen-2-yl)acetate undergoes base-catalyzed hydrolysis to yield 2-naphthylacetic acid:
Conditions: 1M NaOH, 60°C, 2 hours .
Suzuki-Miyaura Coupling
The naphthalene ring participates in cross-coupling reactions with aryl halides using Pd catalysts:
Typical yield: 70–90% .
Applications in Research and Industry
Biochemical Assays
-
Esterase activity detection: Used as a substrate in zymograms to quantify enzyme activity .
-
Drug delivery: Lipophilic butyl chain enhances membrane permeability in prodrug formulations .
Material Science
-
Polymer additives: Improves thermal stability in polyesters and polyamides .
-
Liquid crystals: Modifies mesophase behavior due to aromatic stacking .
Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume